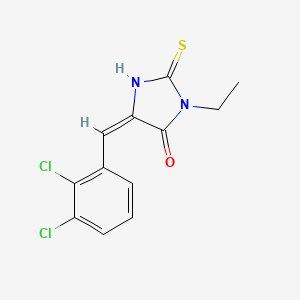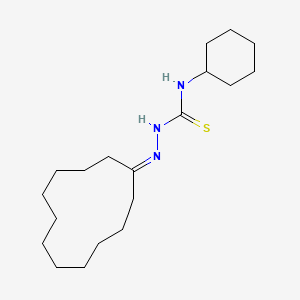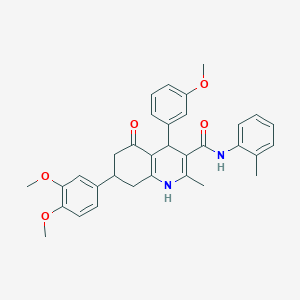![molecular formula C23H26N2O3 B4622795 2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules like "2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide" involves multi-step reactions, often starting from simpler precursors. Such compounds are typically synthesized through controlled reactions involving acrylamide derivatives and various alkylation, acylation, and substitution reactions. While specific synthesis pathways for this compound are not directly reported, related works detail similar synthesis strategies, involving the manipulation of molecular structures to introduce desired functional groups and achieve targeted molecular architecture (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Molecular Structure Analysis
The molecular structure of organic compounds plays a crucial role in determining their chemical reactivity and physical properties. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are common techniques used for structure elucidation. For compounds similar to "2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide," studies have shown that crystallographic analysis can reveal intricate details about molecular conformation, hydrogen bonding patterns, and molecular packing within the crystal lattice (Shi et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are dictated by its functional groups and molecular structure. For acrylamide derivatives, reactions such as polymerization, cross-coupling, and nucleophilic addition are common. These reactions can alter the physical and chemical properties of the compound, making it suitable for various applications. The presence of cyano and methoxy groups can influence the electron density across the molecule, affecting its reactivity and interactions with other molecules (Esteves et al., 2005).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for specific applications. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties and stability of organic compounds (Kharas et al., 2015).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
Experimental and Theoretical Study on Structures : A study by Mirković et al. (2014) combined experimental and theoretical approaches to analyze the structures of methoxy substituted phenylazo-cyano compounds, similar to the compound . They used X-ray single-crystal analysis and quantum chemical calculations, indicating potential applications in material science and chemical engineering (Mirković et al., 2014).
Synthesis of Related Compounds : A research by Robinson (1954) on the synthesis of 4,4′-dimethoxydiphenylcyanamide showcases methodologies that might be applicable for synthesizing similar complex molecules, which could be useful in pharmaceuticals or materials science (Robinson, 1954).
Applications in Polymer Science and Material Engineering
Photoinitiating Behaviors : Cesur et al. (2015) investigated methacrylate monomers with photoinitiating groups, which may relate to the applications of the compound in photopolymerizations, indicating its potential use in the development of new polymeric materials (Cesur et al., 2015).
Optical Properties in Material Science : Song et al. (2015) examined the optical properties of 3-aryl-2-cyano acrylamide derivatives. Their study on how different stacking modes affect the optical properties of these compounds suggests potential applications in optoelectronic materials (Song et al., 2015).
Catalysis and Chemical Reactions
Catalysts for Chemical Production : A study by Clegg et al. (1999) described a catalyst based on a palladium complex, which could be relevant to the use of the compound as a catalyst or a component in catalytic systems, particularly in industrial chemical processes (Clegg et al., 1999).
Electroreductive Radical Cyclization : Esteves et al. (2005) explored the electroreductive cyclization of certain compounds, which might provide insights into the electrochemical properties and applications of similar cyanoacrylamide derivatives in synthetic chemistry (Esteves et al., 2005).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-N-propylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-5-11-25-23(26)19(14-24)12-18-9-10-21(27-4)20(13-18)15-28-22-16(2)7-6-8-17(22)3/h6-10,12-13H,5,11,15H2,1-4H3,(H,25,26)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQKYWROHPYAU-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=C(C=C1)OC)COC2=C(C=CC=C2C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC(=C(C=C1)OC)COC2=C(C=CC=C2C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)
